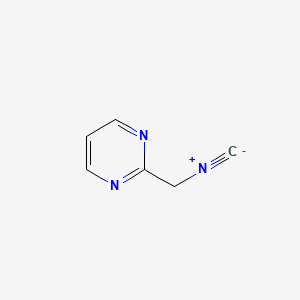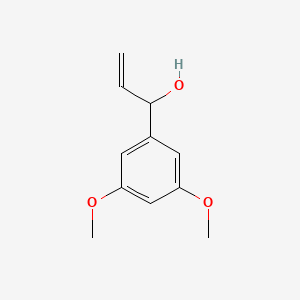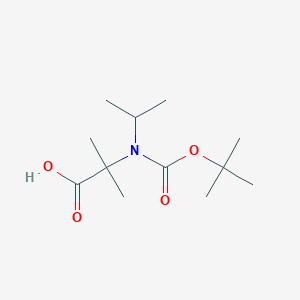
2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating the mixture in tetrahydrofuran (THF) at 40°C .
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group into various organic compounds efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for Boc-protected amino acids due to the stability of the Boc group.
Common Reagents and Conditions
Coupling Reagents: Commonly used in peptide synthesis, reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhance amide formation without the addition of a base.
Major Products Formed
The major products formed from these reactions are typically the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions .
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid exerts its effects involves the protection of the amino group. The Boc group is added to the amino group, preventing unwanted reactions during synthesis. The protected amino acid can then undergo various chemical transformations, and the Boc group can be removed under acidic conditions to reveal the free amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid: Another Boc-protected amino acid with a similar structure.
N-(Tert-butoxycarbonyl)ethanolamine: Used in similar applications for protecting amino groups.
Uniqueness
2-((Tert-butoxycarbonyl)(isopropyl)amino)-2-methylpropanoic acid is unique due to its specific structure, which provides stability and selectivity in chemical reactions. Its use in peptide synthesis and other applications highlights its importance in both research and industrial settings .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)13(12(6,7)9(14)15)10(16)17-11(3,4)5/h8H,1-7H3,(H,14,15) |
InChI-Schlüssel |
BITGHAYOVUOSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)OC(C)(C)C)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


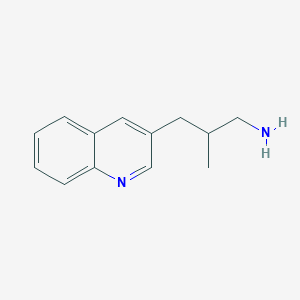
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)

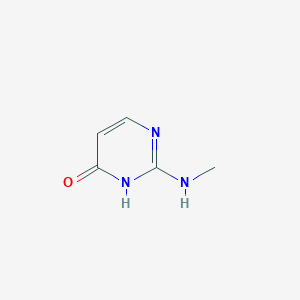
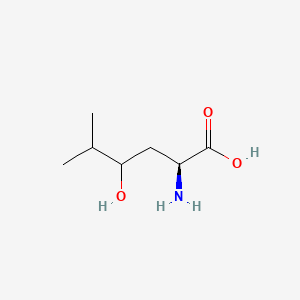
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

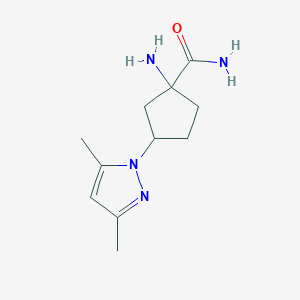
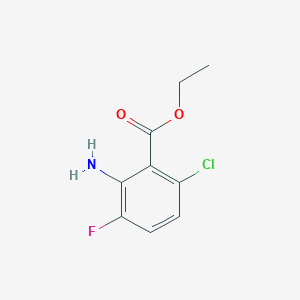
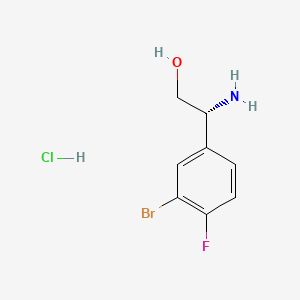
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
